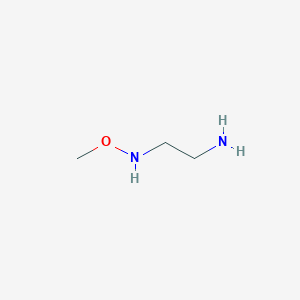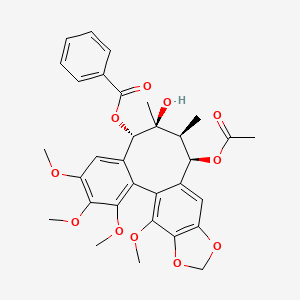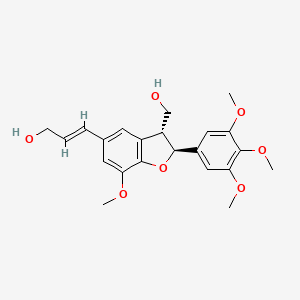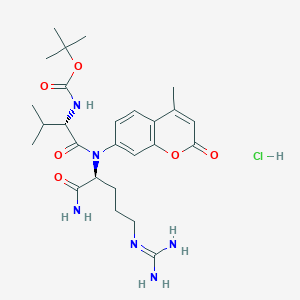
2,2-Dibromoethenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dibromoethenol is a chemical compound with the molecular formula C2H2Br2O. It is a derivative of ethanol where two hydrogen atoms are replaced by bromine atoms. This compound is known for its applications in various fields, including organic synthesis and as an intermediate in the production of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dibromoethenol can be synthesized through the bromination of ethylene. One common method involves the reaction of ethylene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction proceeds as follows:
C2H4+Br2→C2H2Br2
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction is carried out in reactors where ethylene gas is bubbled through a solution of bromine in an inert solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,2-Dibromoethenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dibromoacetic acid.
Reduction: Reduction of this compound can yield ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Dibromoacetic acid
Reduction: Ethylene glycol
Substitution: Various substituted ethanols depending on the nucleophile used
科学研究应用
2,2-Dibromoethenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用机制
The mechanism of action of 2,2-Dibromoethenol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The bromine atoms in the compound can form strong interactions with the enzyme, leading to inhibition of its activity. This mechanism is similar to other halogenated compounds that act as enzyme inhibitors.
相似化合物的比较
Similar Compounds
2,2,2-Tribromoethanol: Similar in structure but with three bromine atoms instead of two.
2,2-Dichloroethanol: Similar structure with chlorine atoms instead of bromine.
2,2-Difluoroethanol: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2-Dibromoethenol is unique due to its specific reactivity and the strength of the bromine-carbon bonds. This makes it particularly useful in reactions requiring strong electrophiles. Its applications in various fields, including organic synthesis and industrial production, highlight its versatility compared to other similar compounds.
属性
分子式 |
C2H2Br2O |
|---|---|
分子量 |
201.84 g/mol |
IUPAC 名称 |
2,2-dibromoethenol |
InChI |
InChI=1S/C2H2Br2O/c3-2(4)1-5/h1,5H |
InChI 键 |
GOESUIYHAZGUQK-UHFFFAOYSA-N |
规范 SMILES |
C(=C(Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13062937.png)


![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)



![2-[(Azetidin-3-yloxy)methyl]pyrimidine](/img/structure/B13062996.png)




![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
